Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate
Description
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a propanoate ester
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-(cyclopropylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)10(13-9-4-5-9)8-14-7-3-6-12-14/h3,6-7,9-10,13H,2,4-5,8H2,1H3 |
InChI Key |
ALIYHHIECVGWSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CC=N1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazolyl intermediate: This step involves the reaction of a suitable precursor with hydrazine to form the pyrazole ring.
Introduction of the cyclopropylamino group: The cyclopropylamine is then introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-pyrazol-1-yl)propanoate
- 2-(1H-pyrazol-1-yl)pyridine
- 2,6-bis(pyrazol-1-yl)pyridine
Uniqueness
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of both the cyclopropylamino group and the pyrazolyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-(cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and as a modulator in various biochemical pathways. This article explores the compound's biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Synthesis
The compound belongs to a class of derivatives that exhibit significant pharmacological properties. The synthesis typically involves the reaction of cyclopropylamine with pyrazole derivatives, followed by esterification processes. A detailed synthetic route can be found in patent literature, which outlines the conditions under which the compound is formed, including temperature and solvent systems used during the reaction .
1. Antiplatelet Activity
This compound has been identified as a reversible antagonist of the P2Y12 purinergic receptor, which plays a crucial role in platelet aggregation. This receptor is a target for antiplatelet therapy, particularly in preventing thrombotic events associated with cardiovascular diseases. Studies indicate that compounds with this structural framework can effectively inhibit platelet activation, thereby reducing the risk of thromboembolic disorders such as myocardial infarction and stroke .
2. Inhibition of Cancer Cell Proliferation
Recent research has also indicated that related pyrazole derivatives may exhibit anti-cancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, certain analogs have shown promise as inhibitors of RET kinase activity, which is implicated in various cancers. The ability to inhibit RET kinase suggests potential applications in cancer therapy, particularly for tumors driven by aberrant RET signaling .
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Antiplatelet Efficacy : In vitro assays demonstrated that the compound significantly reduced ADP-induced platelet aggregation at concentrations as low as 10 μM, showcasing its potential as an effective antithrombotic agent .
- Cancer Cell Lines : In studies involving human cancer cell lines, compounds structurally similar to this compound exhibited IC50 values ranging from 5 to 15 μM against various tumor types, indicating substantial cytotoxic effects .
Data Tables
| Biological Activity | IC50 (μM) | Assay Type |
|---|---|---|
| Antiplatelet Activity | 10 | Platelet Aggregation Assay |
| Inhibition of Cancer Cell Proliferation | 5 - 15 | MTT Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
